2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of boronic acids often involves coupling reactions, such as the Suzuki-Miyaura cross-coupling, which is widely used to create a variety of boronic acid derivatives. While the specific synthesis of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid is not directly reported, related syntheses utilize palladium-catalyzed coupling of aryl halides with boronic acids or boronate esters. This method provides a general approach to synthesizing substituted phenylboronic acids, including those with difluoro and alkoxy groups (Gray et al., 1989).
Molecular Structure Analysis
The molecular structure of boronic acids is characterized by the boron atom's ability to form stable covalent bonds with organic groups, leading to diverse chemical structures. The presence of difluoro and alkoxy substituents influences the electronic properties of the molecule, affecting its reactivity and interactions. Crystallography and NMR spectroscopy are common techniques used to elucidate these structures, providing insights into the bonding arrangements and electronic environments (Adamczyk-Woźniak et al., 2021).
Chemical Reactions and Properties
Phenylboronic acids participate in various chemical reactions, including Suzuki-Miyaura coupling, which is essential for constructing carbon-carbon bonds in organic synthesis. The difluoro and alkoxy groups in 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid may influence its reactivity, potentially enhancing its utility in cross-coupling reactions. Boronic acids also exhibit unique reactivity towards diols and amino acids, enabling their use in the formation of reversible covalent bonds (Ishihara et al., 2018).
Physical Properties Analysis
The physical properties of boronic acids, including melting points, solubility, and crystalline structure, are significantly influenced by their substituents. Difluoro and alkoxy groups affect the polarity and hydrogen bonding capabilities of the molecule, impacting its solubility in organic solvents and water. These properties are crucial for applications in material science and pharmaceuticals (Kim et al., 2002).
Chemical Properties Analysis
The chemical properties of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid, such as acidity, reactivity towards nucleophiles, and stability, are determined by the boron atom's electronic environment and the substituents' nature. The difluoro groups increase the boron atom's electrophilicity, enhancing its reactivity in coupling reactions. Meanwhile, the alkoxy group may stabilize the boron atom through electron donation, affecting the compound's overall chemical behavior (Shiino et al., 1993).
Scientific Research Applications
Catalyst in Synthetic Chemistry
Boronic acids, including 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid, are recognized for their crucial role in synthetic chemistry. They are utilized as catalysts for various reactions, like dehydrative amidation between carboxylic acids and amines, as seen in the study by Wang, Lu, and Ishihara (2018). This process is instrumental in the synthesis of α-dipeptides, showcasing the compound's importance in peptide synthesis (Wang, Lu, & Ishihara, 2018).
Advanced Material Synthesis
The compound is also a key ingredient in the creation of advanced materials. For instance, Gray, Hird, Lacey, and Toyne (1989) highlighted its use in producing liquid crystals with wide-range Sc phases, demonstrating its potential in creating materials with unique electro-optical properties (Gray, Hird, Lacey, & Toyne, 1989).
Biochemical Applications
In the biochemical domain, boronic acids are valued for their capacity to interact with polyols, as noted by Ferrier (1972). This ability makes them versatile agents in carbohydrate chemistry, aiding in the synthesis and modification of sugar derivatives, and potentially in biosensor technology for detecting saccharides (Ferrier, 1972).
Nanotechnology and Sensor Development
The compound’s utility extends to nanotechnology and sensor development. Mu et al. (2012) demonstrated the integration of phenyl boronic acids with carbon nanotubes for optical modulation, emphasizing its potential in developing advanced sensor platforms that can selectively recognize saccharides (Mu et al., 2012).
Medical and Pharmaceutical Engineering
Lastly, its applications in pharmaceutical and chemical engineering are noteworthy. Liang-yin (2006) discussed the compound's utilization in insulin delivery systems, tissue engineering, and sensor systems, reflecting its multifaceted role in medical science (Liang-yin, 2006).
Safety And Hazards
properties
IUPAC Name |
(2,3-difluoro-4-hexoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BF2O3/c1-2-3-4-5-8-18-10-7-6-9(13(16)17)11(14)12(10)15/h6-7,16-17H,2-5,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHOIHOUIPPIJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OCCCCCC)F)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BF2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376831 |
Source
|
Record name | 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid | |
CAS RN |
121219-20-3 |
Source
|
Record name | 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.